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molecular formula C6H7NO2S B1318098 Ethyl thiazole-2-carboxylate CAS No. 14527-42-5

Ethyl thiazole-2-carboxylate

Cat. No. B1318098
M. Wt: 157.19 g/mol
InChI Key: MVMPKHJUPNWMDZ-UHFFFAOYSA-N
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Patent
US08030304B2

Procedure details

To a mixture of 2-trimethylsilylthiazole (135 g, 858 1 mmol) in toluene (1350 mL) add a solution of ethyl chloroformate (98.4 mL, 1.03 mol) in toluene (1350 mL) over 15 min. Stir the reaction at 22° C. for 2 h. Add the solution over aqueous sodium carbonate 25% (wt/wt) (5 L) and stir for 30 min. Separate the organic layer and re-extract the aqueous layer with methylene chloride (2×1 L). Combine the organic layers and evaporate the solvent to provide the title compound (134 g, 99%). ES/MS m/z 158 (M+1)+.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
1350 mL
Type
solvent
Reaction Step One
Quantity
98.4 mL
Type
reactant
Reaction Step Two
Quantity
1350 mL
Type
solvent
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]1[S:4][CH:5]=[CH:6][N:7]=1.Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[CH2:14]([O:13][C:11]([C:3]1[S:4][CH:5]=[CH:6][N:7]=1)=[O:12])[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
C[Si](C=1SC=CN1)(C)C
Name
Quantity
1350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
98.4 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
1350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
5 L
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at 22° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stir for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
re-extract the aqueous layer with methylene chloride (2×1 L)
CUSTOM
Type
CUSTOM
Details
Combine the organic layers and evaporate the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 134 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 85247%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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